molecular formula C20H15NO3S B10843069 3-methoxyphenyl 10H-phenothiazine-10-carboxylate

3-methoxyphenyl 10H-phenothiazine-10-carboxylate

Cat. No.: B10843069
M. Wt: 349.4 g/mol
InChI Key: UVKJOYFYOPXYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxyphenyl 10H-phenothiazine-10-carboxylate is a compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxyphenyl 10H-phenothiazine-10-carboxylate typically involves the reaction of 3-methoxyphenylamine with 10H-phenothiazine-10-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methoxyphenyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxyphenyl 10H-phenothiazine-10-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxyphenyl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with cellular components, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxyphenyl 10H-phenothiazine-10-carboxylate stands out due to its unique methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific photophysical and redox characteristics .

Properties

Molecular Formula

C20H15NO3S

Molecular Weight

349.4 g/mol

IUPAC Name

(3-methoxyphenyl) phenothiazine-10-carboxylate

InChI

InChI=1S/C20H15NO3S/c1-23-14-7-6-8-15(13-14)24-20(22)21-16-9-2-4-11-18(16)25-19-12-5-3-10-17(19)21/h2-13H,1H3

InChI Key

UVKJOYFYOPXYID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.